N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylbenzamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of dichloromethane. The reaction is catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal species.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its antimicrobial activity is believed to involve the inhibition of bacterial lipid biosynthesis . Its anticancer activity may be attributed to its ability to interfere with cell proliferation pathways, particularly in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
2-(4-bromophenyl)-4-thiazolamine: A precursor in the synthesis of various thiazole-based compounds.
Uniqueness
N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS2/c1-11-3-4-14(9-12(11)2)17(24)22-18(25)23-19-21-16(10-26-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUHJKDCASPJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.